molecular formula C38H28N4Na4O14S4 B12715960 Tetrasodium 8,8'-(cyclohexylidenebis(4,1-phenyleneazo))bis(7-hydroxynaphthalene-1,3-disulphonate) CAS No. 85098-59-5

Tetrasodium 8,8'-(cyclohexylidenebis(4,1-phenyleneazo))bis(7-hydroxynaphthalene-1,3-disulphonate)

Cat. No.: B12715960
CAS No.: 85098-59-5
M. Wt: 984.9 g/mol
InChI Key: RUGQEAFTXGKIHH-UHFFFAOYSA-J
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Chemical Reactions Analysis

EINECS 285-409-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include various derivatives that can be used in different applications .

Scientific Research Applications

EINECS 285-409-4 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects. Industrial applications include its use in the production of various chemical products .

Mechanism of Action

The mechanism of action of EINECS 285-409-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses .

Properties

CAS No.

85098-59-5

Molecular Formula

C38H28N4Na4O14S4

Molecular Weight

984.9 g/mol

IUPAC Name

tetrasodium;7-hydroxy-8-[[4-[1-[4-[(2-hydroxy-6,8-disulfonatonaphthalen-1-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C38H32N4O14S4.4Na/c43-30-14-4-22-18-28(57(45,46)47)20-32(59(51,52)53)34(22)36(30)41-39-26-10-6-24(7-11-26)38(16-2-1-3-17-38)25-8-12-27(13-9-25)40-42-37-31(44)15-5-23-19-29(58(48,49)50)21-33(35(23)37)60(54,55)56;;;;/h4-15,18-21,43-44H,1-3,16-17H2,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4

InChI Key

RUGQEAFTXGKIHH-UHFFFAOYSA-J

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C5=CC=C(C=C5)N=NC6=C(C=CC7=CC(=CC(=C76)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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